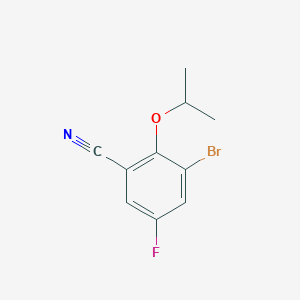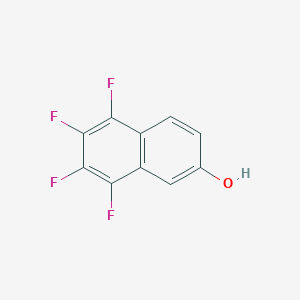
5,6,7,8-Tetrafluoronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrafluoronaphthalen-2-ol is a fluorinated aromatic compound derived from naphthalene It is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8, and a hydroxyl group at position 2 on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoronaphthalen-2-ol typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalen-2-ol using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes steps such as halogenation, hydroxylation, and selective fluorination. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrafluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalenes.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-2-one.
Reduction: Formation of 5,6,7,8-tetrafluorotetrahydronaphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrafluoronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-2-ol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity towards specific biological targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
5,6,7,8-Tetrahydroxyflavone: Contains hydroxyl groups instead of fluorine atoms, leading to distinct biological activities and applications.
Uniqueness
5,6,7,8-Tetrafluoronaphthalen-2-ol is unique due to the presence of multiple fluorine atoms, which impart enhanced stability, lipophilicity, and electron-withdrawing effects. These properties make it a valuable compound for designing molecules with specific chemical and biological functions.
Propiedades
Fórmula molecular |
C10H4F4O |
|---|---|
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
5,6,7,8-tetrafluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H4F4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H |
Clave InChI |
VXJJHZZBDYCEEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

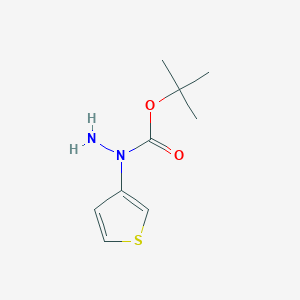
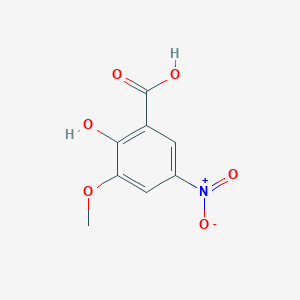
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
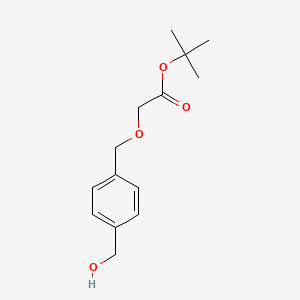
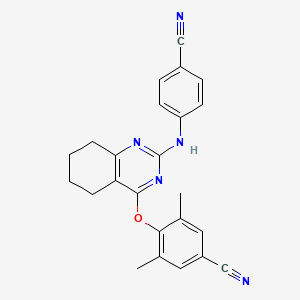
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)

